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Abstract

Dazucorilant (also known as CORT113176) is a selective glucocorticoid receptor (GR)
modulator that has garnered significant interest for its potential neuroprotective effects in
various neurodegenerative disorders. Elevated levels of glucocorticoids, the end-products of
the hypothalamic-pituitary-adrenal (HPA) axis, are associated with an increased risk and
progression of conditions such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis
(ALS).[1][2] Dazucorilant's mechanism of action centers on modulating cortisol activity at the
GR, thereby mitigating the downstream pathological effects of excessive glucocorticoid
signaling.[3][4][5] This technical guide synthesizes the current preclinical and clinical evidence
for the neuroprotective effects of dazucorilant, providing a detailed examination of its
mechanism of action, experimental validation, and clinical trial outcomes.

Mechanism of Action: Modulating the
Glucocorticoid Receptor

Chronically elevated cortisol levels can exert neurotoxic effects, including the promotion of
neuroinflammation, potentiation of excitotoxicity, and contribution to the pathological protein
aggregation seen in neurodegenerative diseases. Dazucorilant selectively binds to the
glucocorticoid receptor, acting as an antagonist to block the detrimental effects of excess
cortisol. Unlike non-selective GR antagonists, dazucorilant's modulatory action is thought to
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offer a more targeted therapeutic approach with a potentially favorable safety profile. Preclinical
studies suggest that by inhibiting GR-dependent pathogenic processes, dazucorilant can
normalize plasma glucocorticoid levels and interfere with key aspects of neurodegenerative
cascades.
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Dazucorilant's mechanism of action.

Preclinical Evidence of Neuroprotection

Dazucorilant has been evaluated in multiple preclinical models of neurodegenerative
diseases, demonstrating promising effects on key pathological hallmarks.

Alzheimer's Disease Models

Studies in transgenic mouse models of Alzheimer's disease have shown that dazucorilant can
mitigate both amyloid and tau pathologies.

Experimental Models:

e J20 Mice: A model with slowly progressing amyloid pathology.
o 5XFAD Mice: An aggressive model of amyloid pathology.

Key Findings:

» Improved Cognitive Function: Chronic treatment with dazucorilant improved both working
and long-term spatial memory in both mouse models.
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» Reduced Amyloid Pathology: Dazucorilant treatment led to a reduction in amyloid
production and aggregation. In J20 mice, there was a significant reduction in the size of
amyloid plagues and a decrease in both soluble and insoluble AB1-42 levels in the
hippocampus.

e Reduced Tau Hyperphosphorylation: The treatment also resulted in a decrease in tau
hyperphosphorylation.

e Neuroinflammation Modulation: Dazucorilant appeared to restore physiological
neuroinflammatory processes by mediating a specific re-localization of activated glial cells to
amyloid plagues in J20 mice.
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Experimental Protocols:
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e Animal Models and Treatment: J20 and 5xFAD transgenic mice received chronic treatment
with dazucorilant.

o Behavioral Analysis: A battery of tests was conducted to evaluate cognitive performance and
anxiety levels.

» Biochemical Analysis: Hippocampi were examined for glucocorticoid receptor system activity,
neuroinflammation, amyloid burden, and tau phosphorylation. Amyloid plaques were
quantified using Thioflavin S staining, and AB1-42 levels were measured by ELISA.
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Preclinical AD study workflow.

Amyotrophic Lateral Sclerosis (ALS) Models

In preclinical models of ALS, dazucorilant has demonstrated effects on motor performance,
neuroinflammation, and muscle atrophy.
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Experimental Model:
» Wobbler Mice: A genetic model of ALS that exhibits motoneuron degeneration.
Key Findings:

e Improved Motor Function: Dazucorilant treatment improved motor performance and
reduced muscle wasting in Wobbler mice.

e Reduced Neuroinflammation: The treatment led to a reduction in neuroinflammation in the
spinal cord. Specifically, it decreased microgliosis and astrogliosis and lowered the levels of
proinflammatory mediators such as HMGB1 and TLRA4.

o Neuroprotection: Dazucorilant reduced motoneuron vacuolation, a hallmark of degeneration

in this model.
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Experimental Protocols:
¢ Animal Model and Treatment: Wobbler mice were treated with dazucorilant.

» Immunohistochemistry: Spinal cord sections were stained to assess for microgliosis (Ibal+
cells) and astrogliosis.
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e Molecular Analysis: The expression of proinflammatory mediators was quantified.

» Histopathology: Motoneuron pathology, such as vacuolation, was examined.

Clinical Development: The DAZALS Phase 2 Trial in
ALS

The promising preclinical data led to the investigation of dazucorilant in patients with ALS in
the DAZALS clinical trial.

Study Design

The DAZALS study was a Phase 2, randomized, double-blind, placebo-controlled trial.
o Participants: 249 adults with ALS were enrolled.

e Treatment Arms: Patients were randomized to receive one of two doses of dazucorilant
(150 mg or 300 mg) or a placebo, administered orally once daily for 24 weeks.

e Primary Endpoint: The primary goal was to assess the change from baseline in the ALS
Functional Rating Scale-Revised (ALSFRS-R) score.

e Secondary Endpoints: A key secondary endpoint was overall survival.
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DAZALS Phase 2 trial design.

Clinical Trial Results

The DAZALS trial did not meet its primary endpoint of slowing disease progression as
measured by the ALSFRS-R score. However, a significant and clinically meaningful effect on
survival was observed.

e Primary Endpoint: There was no significant difference in the change in ALSFRS-R scores
between the dazucorilant and placebo groups.

» Survival Benefit: At the 24-week mark, no deaths had occurred in the 83 patients receiving
the 300 mg dose of dazucorilant, compared to five deaths in the 82-patient placebo group
(p=0.02). An exploratory analysis at one year showed a continued and pronounced survival
benefit, with a hazard ratio of 0.16 (p=0.0009) for patients on the 300 mg dose compared to
those who only received a placebo. After a follow-up of up to approximately two years, 17%
of patients continuously on the 300 mg dose had died, compared to 39% in the placebo
group, representing an 84% lower risk of death.
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o Safety and Tolerability: Dazucorilant was generally well-tolerated, with the most common
adverse events being mild to moderate, dose-related, transient abdominal pain.

DAZALS Phase
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Future Directions and Conclusion

While dazucorilant did not demonstrate an effect on functional decline in ALS in the DAZALS
trial, the significant survival benefit observed is a compelling finding that warrants further
investigation. The company is in discussions with regulatory authorities to determine the path
forward for this experimental therapy. The preclinical data in Alzheimer's disease models also
provide a strong rationale for its clinical evaluation in this patient population.

The neuroprotective effects of dazucorilant, likely mediated through the modulation of the
glucocorticoid receptor and the downstream reduction of neuroinflammation and other
pathological processes, represent a novel therapeutic strategy for neurodegenerative diseases.
Further research is needed to fully elucidate its mechanisms of action and to confirm its clinical
utility. The data gathered to date underscore the potential of targeting the HPA axis in the
treatment of these devastating disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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